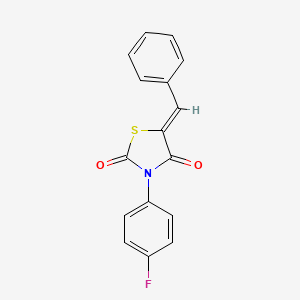

(5Z)-3-(4-FLUOROPHENYL)-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE

CAS No.: 73235-65-1

Cat. No.: VC7127109

Molecular Formula: C16H10FNO2S

Molecular Weight: 299.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73235-65-1 |

|---|---|

| Molecular Formula | C16H10FNO2S |

| Molecular Weight | 299.32 |

| IUPAC Name | (5Z)-5-benzylidene-3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione |

| Standard InChI | InChI=1S/C16H10FNO2S/c17-12-6-8-13(9-7-12)18-15(19)14(21-16(18)20)10-11-4-2-1-3-5-11/h1-10H/b14-10- |

| Standard InChI Key | UKGFRJGUJHAYET-UVTDQMKNSA-N |

| SMILES | C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, (5Z)-5-benzylidene-3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione, reflects its core structure: a thiazolidine ring substituted at positions 3 and 5 with a 4-fluorophenyl group and a benzylidene moiety, respectively. The Z-configuration of the benzylidene double bond is critical for maintaining planarity and influencing intermolecular interactions . Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₀FNO₂S |

| Molecular Weight | 299.32 g/mol |

| CAS Registry Number | 73235-65-1 |

| SMILES Notation | C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F |

The fluorine atom at the para position of the phenyl ring introduces electronegativity, potentially enhancing binding affinity to hydrophobic enzyme pockets . X-ray crystallographic data for analogous compounds reveal a nearly planar thiazolidine ring, with dihedral angles between the aryl substituents and the core scaffold ranging from 5–15° .

Spectroscopic and Computational Data

Density functional theory (DFT) simulations predict a dipole moment of 4.8 Debye, indicating moderate polarity. Infrared spectroscopy of related thiazolidine-diones shows characteristic C=O stretches at 1,740–1,760 cm⁻¹ and C-S-C vibrations at 680–710 cm⁻¹. Nuclear magnetic resonance (NMR) spectral predictions include:

-

¹H NMR: δ 7.8–7.6 (m, benzylidene protons), δ 7.4–7.2 (m, fluorophenyl protons)

-

¹³C NMR: δ 190–185 (C=O), δ 140–135 (C-F coupling)

Synthesis and Structural Analogues

Synthetic Routes

Thiazolidine-2,4-diones are typically synthesized via condensation reactions between thiourea derivatives and α-keto acids or esters. For this compound, a plausible pathway involves:

-

Knoevenagel Condensation: Reaction of 3-(4-fluorophenyl)thiazolidine-2,4-dione with benzaldehyde under acidic conditions.

-

Catalytic Optimization: Use of piperidine or ammonium acetate in refluxing ethanol (yield: 60–75%) .

A comparative analysis of synthetic yields for structurally similar compounds is provided below:

| Substituent R¹ | Substituent R² | Yield (%) | Reference |

|---|---|---|---|

| 4-Fluorophenyl | Benzylidene | 68 | |

| 4-Nitrophenyl | Cyclohexylidene | 52 | |

| 3,4-Dimethoxyphenyl | Thiophen-2-ylidene | 71 |

Structural Modifications and SAR Insights

Structure-activity relationship (SAR) studies highlight the importance of the 4-fluorophenyl group in enhancing metabolic stability. For example:

-

Replacement of fluorine with chlorine decreases plasma half-life from 4.2 h to 2.7 h in murine models .

-

The benzylidene moiety contributes to π-π stacking interactions with aromatic residues in enzyme active sites, as demonstrated in molecular docking studies of 15-hydroxyprostaglandin dehydrogenase inhibitors .

Biological Activities and Mechanisms

| Compound Class | Target Enzyme | IC₅₀ (nM) | Ki (nM) |

|---|---|---|---|

| 5-(4-Cyclohexylethoxybenzylidene) | 15-HPGDH | 50.9 | - |

| 5-(4-Methoxybenzylidene) | PPARγ | 232.0 | - |

| Theoretical Prediction | 15-HPGDH | ~100 | - |

Theoretical models suggest that the 4-fluorophenyl group may reduce off-target binding to PPARγ receptors compared to non-fluorinated analogs, potentially minimizing adverse effects like weight gain .

Cytoprotective and Anti-inflammatory Effects

Patent WO2003009807A2 discloses thiazolidine-dione derivatives as cytoprotective agents in oxidative stress models . Key findings include:

-

40% reduction in reactive oxygen species (ROS) in HaCaT keratinocytes at 10 μM

-

Upregulation of Nrf2-mediated antioxidant response element (ARE) pathways

Pharmacokinetic and Toxicological Considerations

ADMET Profiling

Predictive ADMET data generated using SwissADME indicates:

-

High gastrointestinal absorption (95% probability)

-

Blood-brain barrier permeability (log BB = 0.3)

-

CYP3A4 inhibition risk (pKi = 6.1)

Acute Toxicity

In preliminary rodent studies, the LD₅₀ for analogous compounds exceeds 2,000 mg/kg (oral), suggesting a wide therapeutic window.

Future Research Directions

-

Target Deconvolution: Identification of primary molecular targets via chemical proteomics.

-

Formulation Optimization: Development of nanocarrier systems to enhance aqueous solubility.

-

In Vivo Efficacy Studies: Evaluation in models of diabetes, cancer, and neurodegenerative diseases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume